molecular formula C13H8F3NO3 B1629599 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid CAS No. 898796-62-8

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Cat. No. B1629599
CAS RN: 898796-62-8
M. Wt: 283.2 g/mol
InChI Key: ZDGFIIFSNCNIMW-UHFFFAOYSA-N
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Description

“5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” is a heterocyclic organic compound . Its IUPAC name is 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid . The molecular weight is 283.2 and the molecular formula is C13H8F3NO3 .


Molecular Structure Analysis

The molecular structure of “5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group and a phenyl group. The phenyl group has a trifluoromethoxy substituent .


Physical And Chemical Properties Analysis

“5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” is a solid at room temperature . It has a molecular weight of 283.2 and a molecular formula of C13H8F3NO3 . It has 7 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Antibacterial Activity

The trifluoromethoxy group in phenylboronic acids has been studied for its structural, physicochemical, and antibacterial properties. These compounds, including those related to 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid, have shown potential in combating bacterial strains such as Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group influences the acidity and, consequently, the antibacterial potency of these molecules .

Electrochromic Materials

In the field of materials science, derivatives of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid have been utilized in the synthesis of electrochromic polymers. These polymers exhibit color changes when subjected to electric fields and have applications in smart windows, auto-dimming mirrors, and energy storage devices. The electron-withdrawing trifluoromethoxy unit in the side chain of these polymers affects their HOMO and LUMO energy levels, leading to varied electrochromic behaviors .

Organic Synthesis

The trifluoromethoxy group is a significant substituent in organic chemistry due to its electron-withdrawing properties. Compounds with this group, like 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid, are used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors and antituberculosis drugs. They serve as reactants in palladium-catalyzed coupling reactions and direct arylation reactions, highlighting their versatility in chemical synthesis .

Biochemical Research

In biochemistry, the trifluoromethoxy group’s stability and reactivity make it a valuable moiety for studying enzyme interactions and metabolic pathways. Compounds like 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid can be used to investigate the biochemical properties of enzymes and receptors, providing insights into their function and potential drug interactions .

Pharmacological Studies

The pharmacological applications of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid include its use as a precursor or intermediate in drug development. Its unique structure allows for the exploration of new therapeutic agents, particularly in the areas of cancer treatment and infectious diseases. Researchers utilize this compound to develop novel drugs with improved efficacy and reduced side effects .

Environmental Science

While direct applications in environmental science are not explicitly documented for 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid, related compounds with trifluoromethoxy groups are of interest due to their potential environmental persistence and activity. Understanding the environmental fate and impact of such compounds is crucial for assessing their safety and ecological effects .

Safety And Hazards

The safety information for “5-(4-(Trifluoromethoxy)phenyl)nicotinic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGFIIFSNCNIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646969
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

CAS RN

898796-62-8
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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